4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antifungal Agents : Compounds similar to 4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide have been synthesized and evaluated for their antifungal properties. For instance, compounds synthesized from 5-(bromoacetyl) salicylamide and thioamides showed notable antifungal activity (Narayana et al., 2004).
- Antimicrobial Agents : Various N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and demonstrated significant antimicrobial properties, outperforming reference drugs in some cases (Bikobo et al., 2017).
Anticancer Evaluation
- Anticancer Activity : Derivatives of thiazol-2-yl benzamides, structurally related to the compound of interest, have been synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activities (Ravinaik et al., 2021).
Synthesis Techniques
- Microwave Promoted Synthesis : Microwave irradiation has been used as a more efficient and cleaner method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are related to the compound (Saeed, 2009).
Supramolecular Applications
- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, emphasizing the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Green Chemistry Applications
- Green Synthesis : The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides aligns with green chemistry principles (Horishny & Matiychuk, 2020).
Fluorescent Agents
- Blue Emitting Fluorophores : N-2-Aryl-1,2,3-Triazoles have been synthesized, exhibiting fluorescence in blue and green regions, and could be structurally related to this compound (Padalkar et al., 2015).
Anticonvulsant Agents
- Anticonvulsant Activity : Some heterocyclic compounds with a sulfonamide thiazole moiety, similar to the compound , demonstrated significant anticonvulsant effects (Farag et al., 2012).
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-6-5-7-17(19)15-20(21)30-23/h3-12H,1-2,13-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPFGUWKKWLICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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